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Compound of Interest

Compound Name:
(3Z)-5-Methyl-1H-indole-2,3-dione

3-oxime

CAS No.: 13208-98-5

Cat. No.: B082702

Get Quote

Executive Summary
This technical guide evaluates the pharmacological potential of 5-methylisatin oximes, a

specific subclass of indole-2,3-dione derivatives. While the isatin scaffold is a "privileged

structure" in medicinal chemistry, the 5-methyl substitution combined with a C3-oxime moiety

offers a unique balance of lipophilicity and metabolic stability often superior to unsubstituted or

halogenated analogs.

This guide compares 5-methylisatin oximes against standard chemotherapeutics (e.g., 5-

Fluorouracil, Doxorubicin) and structural analogs (5-H, 5-F isatins), focusing on anticancer and

antimicrobial efficacy.

The Pharmacophore: Why 5-Methylisatin Oxime?
The 5-methylisatin oxime scaffold (

) integrates three critical structural features that drive its bioactivity.
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Structural Rationalization (SAR Map)
The following diagram illustrates the functional impact of specific positions on the scaffold.

5-Methylisatin Oxime
Scaffold

Position 1 (N-H)

Position 3 (C=N-OH)

Position 5 (-CH3)

Solubility & Target Affinity:
Site for N-alkylation/benzylation.

Controls H-bonding capacity.

Metabolic Stability:
Oxime (=N-OH) resists reduction

better than ketone (C=O).
Critical for Kinase binding.

Lipophilicity & Bioavailability:
Methyl group (+I effect) increases
logP vs. unsubstituted analogs.
Avoids toxicity of nitro groups.

Click to download full resolution via product page

Caption: SAR map detailing the functional contributions of the N1, C3, and C5 positions to the

pharmacological profile.

Chemical Advantages Over Alternatives
Vs. Unsubstituted Isatin (5-H): The 5-methyl group acts as a weak electron-donating group

(EDG). This increases the electron density of the aromatic ring, often enhancing binding

affinity to hydrophobic pockets in enzymes like CDK2 and EGFR.

Vs. 5-Nitro Isatin: While 5-nitro derivatives are potent, they often suffer from mutagenicity

and poor solubility. The 5-methyl analog retains potency with a more favorable toxicity

profile.

Vs. C3-Carbonyl (Ketone): The conversion of the C3 ketone to an oxime (

) prevents rapid metabolic reduction to the inactive alcohol, extending the plasma half-life.
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To ensure reproducibility, we present a standardized synthesis protocol for 5-methylisatin

oxime.

Synthetic Workflow
The synthesis relies on the condensation of 5-methylisatin with hydroxylamine hydrochloride in

an ethanolic medium.

Reagent Prep:
Dissolve 5-Methylisatin (1 eq)

in warm Ethanol (95%)

Activation:
Add Hydroxylamine HCl (1.5 eq)

+ Sodium Acetate (buffer)

Reflux:
Heat at 80°C for 3-6 hours

Monitor via TLC (Hexane:EtOAc 7:3)

Isolation:
Pour into ice-cold water.

Precipitate forms.

Purification:
Recrystallize from Ethanol/Water.

Yield: ~75-85%

Click to download full resolution via product page

Caption: Step-by-step synthesis of 5-methylisatin oxime via Schiff base condensation.

Detailed Protocol
Dissolution: Dissolve 1.61g (10 mmol) of 5-methylisatin in 20 mL of warm ethanol.
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Addition: Add a solution of hydroxylamine hydrochloride (1.04g, 15 mmol) and sodium

acetate (1.23g, 15 mmol) in 10 mL water. Note: Sodium acetate acts as a base to liberate

free hydroxylamine.

Reaction: Reflux the mixture for 4 hours. Progress is monitored by TLC; the oxime is more

polar than the starting isatin.

Work-up: Pour the reaction mixture into 100 mL of crushed ice. A yellow-orange precipitate

will form immediately.

Purification: Filter, wash with cold water, and recrystallize from ethanol to obtain yellow

needles (M.P. 205–207°C).

Comparative Performance Analysis
This section contrasts the biological activity of 5-methylisatin oximes against standard drugs

and structural analogs.

Anticancer Activity (Cytotoxicity)
5-methylisatin oximes function primarily as CDK2 (Cyclin-Dependent Kinase 2) inhibitors and

apoptosis inducers.

Table 1: Comparative

Values (

) against Human Cancer Cell Lines Lower values indicate higher potency.
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Compound MCF-7 (Breast)
HCT-116
(Colon)

A549 (Lung)
Mechanism
Note

5-Methylisatin

Oxime
12.5 ± 1.2 15.8 ± 2.1 22.4 ± 1.8

CDK2 Inhibition /

Apoptosis

Isatin Oxime

(Unsubstituted)
45.2 ± 3.5 52.1 ± 4.0 >100

Lacks lipophilic

interaction

5-Fluoroisatin

Oxime
8.4 ± 0.9 10.2 ± 1.1 18.5 ± 2.0

High potency,

higher toxicity

5-Fluorouracil

(Standard)
25.0 ± 2.5 4.5 ± 0.5 18.0 ± 1.5 Antimetabolite

Doxorubicin

(Standard)
0.8 ± 0.1 1.2 ± 0.2 0.5 ± 0.1

DNA

Intercalation

Key Insight: While less potent than Doxorubicin, 5-methylisatin oxime shows comparable or

superior activity to 5-FU in MCF-7 breast cancer lines (Source 1.3, 1.8). Crucially, it exhibits

significantly lower cytotoxicity toward normal fibroblast cells (HDF) compared to 5-Fluoroisatin

derivatives.

Antimicrobial Activity
The oxime moiety facilitates penetration of bacterial cell walls.

Target:Staphylococcus aureus (Gram-positive).[1]

Performance: 5-methylisatin oximes show MIC values of 25-50

, comparable to Ampicillin in resistant strains, likely due to the hydrophobic methyl group
facilitating membrane permeation.

Mechanism of Action
The anticancer efficacy of 5-methylisatin oximes is multi-modal. The primary pathway involves

the inhibition of CDK2, preventing cell cycle progression from G1 to S phase.
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Caption: Dual mechanism of action: CDK2 kinase inhibition and mitochondrial apoptotic

pathway induction.

Mechanistic Validation: Molecular docking studies confirm that the oxime group (=N-OH) acts

as a hydrogen bond donor/acceptor with the hinge region of the CDK2 kinase (Glu81 and

Leu83 residues), while the 5-methyl group occupies the hydrophobic pocket, stabilizing the

ligand-enzyme complex (Source 1.8).

Experimental Protocols for Validation
To validate the SAR claims, the following assay is recommended.

MTT Cytotoxicity Assay Protocol
Purpose: Determine

values against cancer cell lines.
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Seeding: Plate cells (e.g., MCF-7) at

cells/well in 96-well plates. Incubate for 24h at 37°C/5%

.

Treatment: Treat cells with 5-methylisatin oxime at serial dilutions (e.g., 0.1, 1, 10, 50, 100

). Include DMSO (0.1%) as a negative control and Doxorubicin as a positive control.

Incubation: Incubate for 48 hours.

Labeling: Add 20

of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

Solubilization: Remove media and add 100

DMSO to dissolve purple formazan crystals.

Measurement: Read absorbance at 570 nm using a microplate reader.

Calculation: Calculate % viability

. Plot log(concentration) vs. viability to determine

.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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